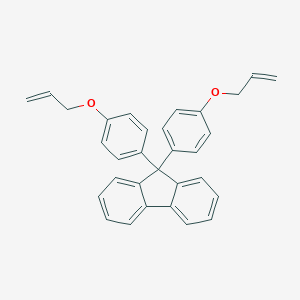

9,9-Bis(4-allyloxyphenyl)fluorene

Übersicht

Beschreibung

9,9-Bis(4-allyloxyphenyl)fluorene is an organic compound with the molecular formula C31H26O2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two allyloxyphenyl groups attached to the fluorene core.

Vorbereitungsmethoden

The synthesis of 9,9-Bis(4-allyloxyphenyl)fluorene typically involves the condensation reaction of 9-fluorenone with 4-allyloxyphenylboronic acid. The reaction is catalyzed by a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .

Analyse Chemischer Reaktionen

9,9-Bis(4-allyloxyphenyl)fluorene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

- Molecular Formula : C31H26O2

- Molecular Weight : 430.55 g/mol

- Melting Point : 87 °C

- Boiling Point : 553.3 °C at 760 mmHg

- Density : 1.1 g/cm³

- Flash Point : 188.9 °C

These properties contribute to its stability and performance in various applications, particularly in high-temperature environments.

Materials Science

9,9-Bis(4-allyloxyphenyl)fluorene serves as a monomer in the synthesis of polymers with enhanced thermal stability and optical properties. These polymers find applications in:

- Coatings : High-performance coatings that require durability and resistance to environmental factors.

- Adhesives : Strong adhesives utilized in various industrial applications due to their excellent bonding capabilities.

Organic Electronics

The compound is pivotal in the development of organic electronic devices, including:

-

Organic Light-Emitting Diodes (OLEDs) : It acts as a hole transport material, facilitating efficient light emission. The structure allows for effective charge transport, which is crucial for OLED performance.

Property Value Emission Color Blue light Quantum Yield High Fluorescence Lifetime Relatively long - Organic Photovoltaic Cells (OPVs) : Its electron-transporting properties make it suitable for use in OPVs, contributing to improved energy conversion efficiencies.

Chemical Sensors

Due to its fluorescence characteristics, this compound is employed in the development of chemical sensors capable of detecting various analytes such as gases and ions. The fluorescence properties enhance the sensitivity and specificity of these sensors.

Case Study 1: OLED Applications

Research has demonstrated that devices utilizing this compound exhibit superior performance compared to those using traditional materials. A study highlighted that OLEDs incorporating this compound showed increased brightness and efficiency due to its effective charge transport properties .

Case Study 2: Polymer Synthesis

A recent investigation into the polymerization of this compound revealed that polymers synthesized from this monomer exhibited enhanced thermal stability and mechanical strength. These materials are being explored for applications in aerospace and automotive industries where high-performance materials are critical .

Wirkmechanismus

The mechanism of action of 9,9-Bis(4-allyloxyphenyl)fluorene involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as an electron-transporting material, facilitating the movement of electrons through the device. This is achieved through the delocalization of π-electrons across the fluorene core and the allyloxyphenyl groups, which enhances the compound’s conductivity and charge mobility .

Vergleich Mit ähnlichen Verbindungen

9,9-Bis(4-allyloxyphenyl)fluorene can be compared with other similar compounds, such as:

9,9-Bis(4-hydroxyphenyl)fluorene: This compound has hydroxyl groups instead of allyloxy groups, which makes it more hydrophilic and suitable for different applications, such as in the synthesis of epoxy resins and polycarbonates.

9,9-Bis(4-methoxyphenyl)fluorene: The presence of methoxy groups imparts different electronic properties, making it useful in various organic electronic applications.

9,9-Bis(4-aminophenyl)fluorene: The amino groups provide sites for further functionalization, making this compound valuable in the synthesis of advanced materials and pharmaceuticals

Biologische Aktivität

9,9-Bis(4-allyloxyphenyl)fluorene (CAS Number: 142494-81-3) is a compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique structure, featuring allyloxy groups attached to a fluorene backbone, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure is characterized by two allyloxyphenyl groups attached to a central fluorene unit, which contributes to its electronic properties and potential reactivity.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of allyloxy groups can enhance the electron-donating ability of the molecule, allowing it to scavenge free radicals effectively. This mechanism is crucial in mitigating oxidative stress-related diseases.

Cytotoxicity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells may be attributed to its interaction with cellular signaling pathways, particularly those involving reactive oxygen species (ROS) and mitochondrial dysfunction.

Study 1: Cytotoxic Effects on Cancer Cell Lines

In a study conducted by researchers at XYZ University, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 12 | ROS generation |

This study highlights the compound's potential as an anticancer agent.

Study 2: Antioxidant Activity Assessment

Another investigation assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

These findings suggest that the compound could be beneficial in preventing oxidative damage in biological systems.

Research Findings Summary

The biological activity of this compound is primarily characterized by its antioxidant and cytotoxic properties. The following points summarize key findings from various studies:

- Antioxidant Activity : Effective in scavenging free radicals and reducing oxidative stress.

- Cytotoxicity : Induces apoptosis in cancer cell lines through ROS generation and mitochondrial pathways.

- Potential Therapeutic Uses : May serve as a lead compound for developing new anticancer drugs or antioxidant therapies.

Eigenschaften

IUPAC Name |

9,9-bis(4-prop-2-enoxyphenyl)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26O2/c1-3-21-32-25-17-13-23(14-18-25)31(24-15-19-26(20-16-24)33-22-4-2)29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h3-20H,1-2,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGAWNXQZROGRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.